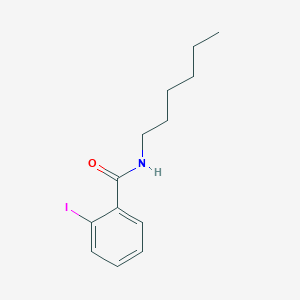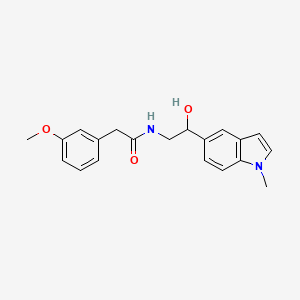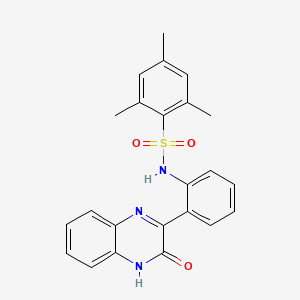
Polyphyllin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyphyllin H (PPH) is a polyphenol compound isolated from the rhizome of the medicinal plant Polygonum multiflorum Thunb. It is a major active component of the traditional Chinese medicine (TCM) known as He Shou Wu. PPH has been used for centuries in TCM for its various health benefits, including anti-inflammatory, antifungal, antioxidant, and hepatoprotective activities. In recent years, PPH has been extensively studied in laboratory experiments, and its potential therapeutic applications have been explored.
Wissenschaftliche Forschungsanwendungen
Antitumor Effects and Mechanisms
Antitumor Activity in Osteosarcoma Cell Lines : Research by Li et al. (2023) discovered that the combination of polyphyllin G (a variant similar to polyphyllin H) and doxycycline induces rapid cell death in osteosarcoma cell lines, distinct from apoptosis. This combination heightened reactive oxygen species (ROS) generation, resulting in DNA damage and reduced cell viability and colony-forming ability (Li et al., 2023).
Apoptosis Induction in Human Leukemia Cells : A study by Yang, Cai, and Meng (2016) revealed that polyphyllin D, another variant, induced apoptosis and differentiation in human leukemia cells. It worked through the mitochondrial apoptotic pathway, leading to a growth inhibitory effect (Yang, Cai, & Meng, 2016).
Cytotoxicity in Hepatocellular Carcinoma : Cheung et al. (2005) identified polyphyllin D as a potent anticancer agent, particularly in drug-resistant hepatocellular carcinoma cells. The compound induced apoptosis through mitochondrial dysfunction (Cheung et al., 2005).
Cellular Mechanisms and Pathways
Autophagy and Cell Cycle Arrest in Gastric Carcinoma : He et al. (2019) reported that polyphyllin I inhibited gastric carcinoma cell proliferation by inducing autophagy and cell cycle arrest. The compound targeted the PDK1/Akt/mTOR signaling pathway and was effective both in vitro and in vivo (He et al., 2019).
Role in Apoptosis and Autophagy in Cancer Cells : The research by Hsieh et al. (2016) demonstrated that polyphyllin G induced apoptosis and autophagy in human oral cancer cells. It modulated key signaling pathways, including Akt, ERK, and JNK pathways (Hsieh et al., 2016).
Impact on Specific Cancer Types
Breast Cancer Treatment : Lee et al. (2005) found that polyphyllin D showed promising results in inhibiting breast cancer cell growth and inducing apoptosis. The treatment disrupted mitochondrial membrane potential and regulated apoptotic proteins (Lee et al., 2005).
Inhibition of Lung Cancer Cell Proliferation : Kong et al. (2010) observed that polyphyllin I significantly inhibited the proliferation of non-small cell lung cancer cells, both in vitro and in vivo. The compound induced apoptosis and could be a potential therapeutic agent for lung cancer (Kong et al., 2010).
Nasopharyngeal Carcinoma Treatment : A study by Chen et al. (2016) indicated that polyphyllin G effectively induced apoptosis and autophagy in nasopharyngeal carcinoma cells. It activated key signaling pathways and showed potential as an antitumor drug for this cancer type (Chen et al., 2016).
Additional Applications
Cognitive Impairment and Alzheimer's Disease : Zhou et al. (2020) explored polyphyllin I for treating Alzheimer's disease. They found it attenuated cognitive impairments and reduced AD-like pathology through the CIP2A-PP2A signaling pathway in mice models (Zhou et al., 2020).
Ovarian Cancer Sensitization : Sawah et al. (2015) demonstrated that polyphyllin D enhanced the sensitivity of ovarian cancer cells to cisplatin, suggesting its potential as a supplementary treatment in ovarian cancer therapy (Sawah et al., 2015).
Wirkmechanismus
Target of Action
Polyphyllin H, a steroidal saponin extracted from Paris polyphylla, has been found to have antitumor activity It is known that this compound and other steroidal saponins from paris polyphylla are predominantly distributed in the liver and lungs , suggesting these may be the target organs.
Mode of Action
For instance, Polyphyllin VI, a compound similar to this compound, has been shown to inhibit the release of IL-6 and IL-8, down-regulate the expression of the P2X7 receptor, and decrease the phosphorylation of p38 and ERK1/2 components of the MAPK pathway . While this information is for Polyphyllin VI, it provides some insight into the potential mode of action of this compound.
Biochemical Pathways
This compound is likely to affect multiple biochemical pathways. For instance, endophytic inoculation has been shown to up-regulate the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis . This suggests that this compound may influence the biosynthesis of steroidal saponins in Paris polyphylla.
Pharmacokinetics
After oral administration of Paris polyphylla extract, which contains this compound among other components, this compound was found to have a maximum concentration (Cmax) of 11.75 ± 1.28 µg/L . The bioavailability of this compound was less than 1%, which is partly due to hydrolysis by intestinal flora . The compounds were predominantly distributed in the liver and lungs .
Result of Action
It is known that this compound has antitumor activity . This suggests that this compound may induce cell death or inhibit cell proliferation in tumor cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endophytes in the rhizomes of Paris polyphylla has been shown to improve polyphyllin biosynthesis . This suggests that the microbial environment within the plant can influence the production and action of this compound.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUSODBYLVUUQI-CRUCUECZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the known pharmacological activity of Polyphyllin H?
A1: While this compound is identified as a constituent of Paris polyphylla var. yunnanensis, research primarily focuses on its quantification and presence in various species. [, , , ]. Its specific pharmacological activity, like antiplatelet aggregation or anti-inflammatory effects, is often attributed to the total extract or a combination of polyphyllins, rather than this compound alone [, ]. More research is needed to isolate and characterize the specific effects of this compound.
Q2: How does the chemical structure of this compound compare to other polyphyllins?
A2: While the exact structure of this compound isn't detailed in these papers, they consistently group it with other steroidal saponins like Polyphyllin I, II, V, VI, VII, and D, suggesting structural similarities [, , ]. Further investigation is needed to determine its unique structural features.
Q3: How is this compound quantified in plant material?
A3: Researchers utilize High Performance Liquid Chromatography (HPLC) to quantify this compound in Paris polyphylla samples. [, ]. This method enables the separation and quantification of this compound alongside other polyphyllins, providing insights into the composition of different plant samples.
Q4: What is the significance of this compound in quality control of Paris polyphylla?
A4: this compound is suggested as a potential quality marker for Paris polyphylla in the Chinese Pharmacopoeia (2015 edition) []. This highlights its importance in ensuring consistent quality and efficacy of herbal medicines derived from this plant.
Q5: Are there any known interactions between this compound and endophytes in Paris polyphylla?
A5: Research indicates that inoculating Paris polyphylla with specific endophytes, like Bacillus cereus LgD2 and Fusarium oxysporum TPB, can impact polyphyllin biosynthesis []. While the study doesn't pinpoint this compound specifically, it suggests that endophytes might indirectly influence its production alongside other polyphyllins by modulating plant gene expression related to biosynthesis pathways.
Q6: What analytical methods are used to study this compound?
A6: Beyond HPLC for quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a key technique used to analyze this compound in biological samples, such as beagle dog plasma []. This method enables researchers to study the pharmacokinetics of this compound, providing valuable information on its absorption, distribution, metabolism, and excretion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

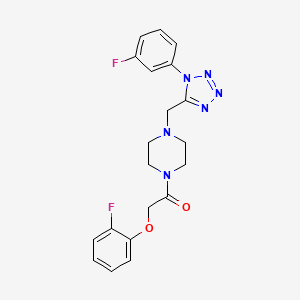
![1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2699343.png)
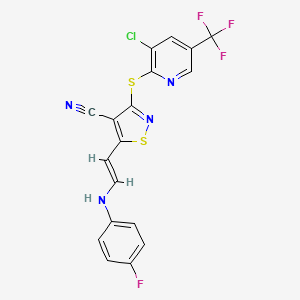
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2699345.png)
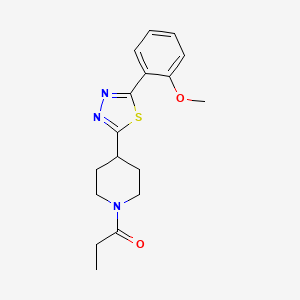
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)
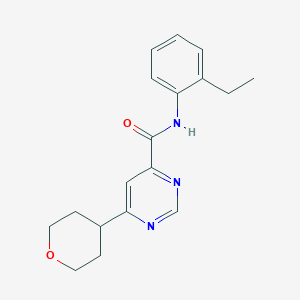
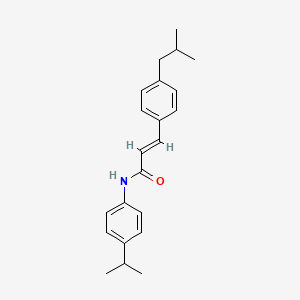

![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)
